7-(6-Chlorpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonan
Übersicht
Beschreibung
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural framework. . The presence of the chloropyrimidine moiety and the spirocyclic structure contributes to its biological activity and stability.
Wissenschaftliche Forschungsanwendungen
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of FAAH, this compound is studied for its role in modulating endocannabinoid signaling and its potential therapeutic applications in pain management and neuroprotection.
Biological Studies: The compound is used in biological assays to investigate its effects on various enzymes and receptors, contributing to the understanding of its mechanism of action.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities with potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3One common method involves the reaction of a suitable azaspiro compound with a chloropyrimidine derivative under controlled conditions . The reaction is often carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms in the spirocyclic ring.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different spirocyclic compounds with altered oxidation states.
Wirkmechanismus
The mechanism of action of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate pain perception and inflammatory responses. The spirocyclic structure and the chloropyrimidine moiety contribute to its binding affinity and selectivity for the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the spirocyclic core but lacks the chloropyrimidine group, resulting in different biological activity and properties.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen placement, leading to variations in its chemical behavior and applications.
Uniqueness
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is unique due to the combination of the spirocyclic structure and the chloropyrimidine moiety. This combination enhances its stability, biological activity, and potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
IUPAC Name |
7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMIGNSSDREAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.